Synthetic Utility: Unblocked Indole-NH Enables Systematic N-Alkylation to Four Pharmacologically Non-Equivalent SCRAs
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is the common unsubstituted intermediate that yields at least four regulated SCRA derivatives via N-alkylation. The four downstream compounds—MDMB-CHMICA, 5-fluoro MDMB-PICA (5F-MDMB-PICA), MDMB-FUBICA, and MDMB-4en-PICA—exhibit over a 300-fold range in CB₁ binding affinity [1], have distinct CAS numbers [2], and show synthesis-specific impurity signatures traceable to this N-H precursor that are operationally used in forensic batch attribution [3]. No single N-alkylated derivative provides this synthetic gateway breadth.
| Evidence Dimension | Number of regulated SCRA products accessible per synthesis step from N-H precursor vs. N-alkyl intermediate |
|---|---|
| Target Compound Data | 4: MDMB-CHMICA, 5F-MDMB-PICA, MDMB-FUBICA, MDMB-4en-PICA |
| Comparator Or Baseline | 1: Each N-alkyl intermediate (e.g., MDMB-CHMICA) yields only itself; no further systematic diversification at the indole nitrogen without dealkylation/removal |
| Quantified Difference | 4-fold greater synthetic scope (4 major SCRAs from one precursor vs. 1 from each N-alkyl analog) |
| Conditions | Standard amide coupling using 1H-indole-3-carboxylic acid with (S)-methyl 2-amino-3,3-dimethylbutanoate, followed by N-alkylation with appropriate electrophile (synthesis route inferred from manufacturer description ) |
Why This Matters
Procurement of the N-H precursor is the only route that enables parallel synthesis of multiple distinct reference standards or test articles from a single controlled starting material, reducing supplier qualification burden and harmonizing batch traceability.
- [1] Xu, Y., et al. (2025). Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study. Toxicology and Applied Pharmacology, 505, 117549. Reports CB1 KD for 4F-MDMB-BICA (7.599 × 10⁻⁵ M), 5F-MDMB-PICA (7.772 × 10⁻⁶ M) — a ~10-fold difference within the same head-group class. View Source
- [2] NCATS Inxight Drugs. Individual substance records: MDMB-CHMICA (CAS 1971007-95-0), MDMB-FUBICA (CAS 1971007-91-6). Available: https://drugs.ncats.io. View Source
- [3] Münster-Müller, S., et al. (2019). Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples. Drug Testing and Analysis, 11(8), 1199–1213. Identifies 15 key impurities including N-H precursor-related species used for synthetic route reconstruction. View Source
